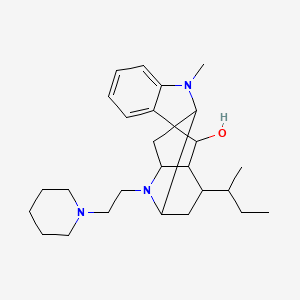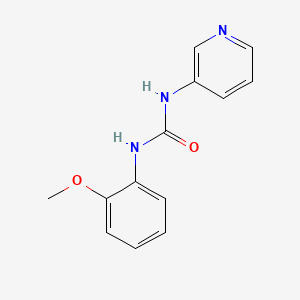![molecular formula C5H10BClO2 B14141138 [(4E)-5-Chloropent-4-en-1-yl]boronic acid CAS No. 1033764-31-6](/img/structure/B14141138.png)
[(4E)-5-Chloropent-4-en-1-yl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(5-Chloropent-4-en-1-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a chlorinated pentenyl chain. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(5-Chloropent-4-en-1-yl)boronic acid typically involves the hydroboration of an alkyne followed by oxidation. One common method is to start with 5-chloro-1-pentyne, which undergoes hydroboration with diborane (B2H6) to form the corresponding borane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield (E)-(5-Chloropent-4-en-1-yl)boronic acid.
Industrial Production Methods
Industrial production of boronic acids often involves similar hydroboration-oxidation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.
化学反応の分析
Types of Reactions
(E)-(5-Chloropent-4-en-1-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Substitution: The chlorine atom in the pentenyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide (H2O2) and sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of (E)-(5-Chloropent-4-en-1-ol).
Substitution: Formation of substituted pentenyl derivatives.
科学的研究の応用
(E)-(5-Chloropent-4-en-1-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.
Biology: Potential use in the development of boron-containing drugs due to the unique properties of boronic acids.
Medicine: Investigated for its potential in drug design, particularly in the development of protease inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of (E)-(5-Chloropent-4-en-1-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the organic group from boron to palladium. This process involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
類似化合物との比較
(E)-(5-Chloropent-4-en-1-yl)boronic acid can be compared with other boronic acids such as phenylboronic acid and vinylboronic acid. While all these compounds are useful in Suzuki-Miyaura coupling, (E)-(5-Chloropent-4-en-1-yl)boronic acid is unique due to its chlorinated pentenyl chain, which can undergo additional substitution reactions, providing greater versatility in synthesis.
List of Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
- Methylboronic acid
特性
CAS番号 |
1033764-31-6 |
|---|---|
分子式 |
C5H10BClO2 |
分子量 |
148.40 g/mol |
IUPAC名 |
[(E)-5-chloropent-4-enyl]boronic acid |
InChI |
InChI=1S/C5H10BClO2/c7-5-3-1-2-4-6(8)9/h3,5,8-9H,1-2,4H2/b5-3+ |
InChIキー |
RRMZZDJEVQQSSN-HWKANZROSA-N |
異性体SMILES |
B(CCC/C=C/Cl)(O)O |
正規SMILES |
B(CCCC=CCl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


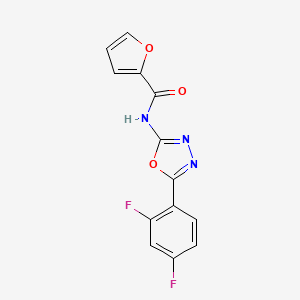
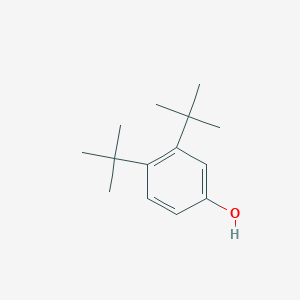

![4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14141064.png)
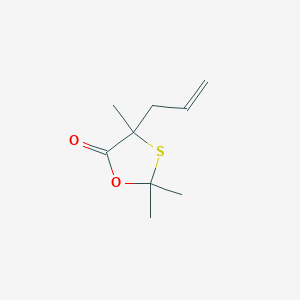
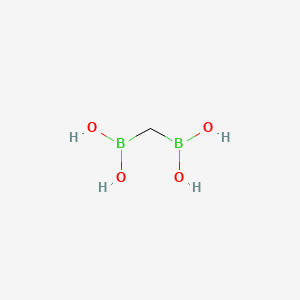

![5-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14141089.png)
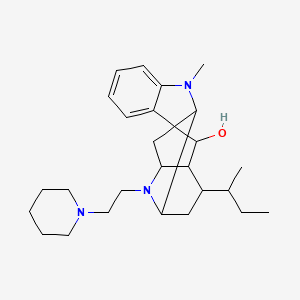
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)pentanamide](/img/structure/B14141097.png)
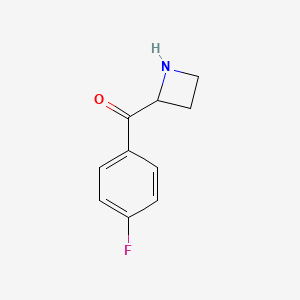
![N-[5-iodo-2-(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B14141126.png)
